Pentyl 4-amino-3-bromobenzoate
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Overview
Description
Pentyl 4-amino-3-bromobenzoate is an organic compound with the molecular formula C₁₂H₁₆BrNO₂ It is a derivative of benzoic acid, where the carboxyl group is esterified with a pentyl group, and the benzene ring is substituted with an amino group at the 4-position and a bromine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-amino-3-bromobenzoate typically involves the esterification of 4-amino-3-bromobenzoic acid with pentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-amino-3-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-amino-3-bromobenzoic acid and pentanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Products include nitro derivatives or quinones.
Reduction: Products include amines or alcohols.
Hydrolysis: 4-amino-3-bromobenzoic acid and pentanol.
Scientific Research Applications
Pentyl 4-amino-3-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentyl 4-amino-3-bromobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and bromine substituents can influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-bromobenzoate
- Ethyl 4-amino-3-bromobenzoate
- Propyl 4-amino-3-bromobenzoate
Uniqueness
Pentyl 4-amino-3-bromobenzoate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules compared to its shorter-chain analogs.
Properties
CAS No. |
1131594-27-8 |
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Molecular Formula |
C12H16BrNO2 |
Molecular Weight |
286.16 g/mol |
IUPAC Name |
pentyl 4-amino-3-bromobenzoate |
InChI |
InChI=1S/C12H16BrNO2/c1-2-3-4-7-16-12(15)9-5-6-11(14)10(13)8-9/h5-6,8H,2-4,7,14H2,1H3 |
InChI Key |
GCPDJTLWJWJXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=C(C=C1)N)Br |
Origin of Product |
United States |
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